2-[2-(4-Methylphenyl)vinyl]naphthalene 2-[2-(4-Methylphenyl)vinyl]naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC1146719
InChI: InChI=1S/C19H16/c1-15-6-8-16(9-7-15)10-11-17-12-13-18-4-2-3-5-19(18)14-17/h2-14H,1H3/b11-10-
SMILES: CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2
Molecular Formula: C19H16
Molecular Weight: 244.3g/mol

2-[2-(4-Methylphenyl)vinyl]naphthalene

CAS No.:

Cat. No.: VC1146719

Molecular Formula: C19H16

Molecular Weight: 244.3g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Methylphenyl)vinyl]naphthalene -

Specification

Molecular Formula C19H16
Molecular Weight 244.3g/mol
IUPAC Name 2-[(Z)-2-(4-methylphenyl)ethenyl]naphthalene
Standard InChI InChI=1S/C19H16/c1-15-6-8-16(9-7-15)10-11-17-12-13-18-4-2-3-5-19(18)14-17/h2-14H,1H3/b11-10-
Standard InChI Key CXELECXZLMQZEW-KHPPLWFESA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\C2=CC3=CC=CC=C3C=C2
SMILES CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2
Canonical SMILES CC1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2

Introduction

Chemical Structure and Identity

2-[2-(4-Methylphenyl)vinyl]naphthalene is a conjugated aromatic compound consisting of a naphthalene ring system connected to a 4-methylphenyl (p-tolyl) group via a vinyl bridge. The compound features a 2-position substitution on the naphthalene ring, distinguishing it from its isomeric counterpart 1-[2-(4-methylphenyl)ethenyl]naphthalene (CAS: 36288-25-2) .

The chemical structure consists of a naphthalene core with a vinyl linkage at the 2-position, connecting to a p-tolyl group. This configuration creates an extended π-conjugated system spanning both aromatic rings, which significantly influences its physical and electronic properties.

Chemical Identity Parameters

ParameterValue
Chemical FormulaC₁₉H₁₆
Molecular Weight~244.33 g/mol
Core Structure2-substituted naphthalene
Linking GroupVinyl (-CH=CH-)
Substituent4-Methylphenyl (p-tolyl)

This compound belongs to the broader class of vinylated polyaromatic compounds, sharing structural similarities with 2-vinylnaphthalene (C₁₂H₁₀), which has a simpler vinyl group at the 2-position of naphthalene .

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 2-[2-(4-Methylphenyl)vinyl]naphthalene is expected to exhibit specific physicochemical properties characteristic of conjugated aromatic systems.

Predicted Physical Properties

While direct experimental data for this specific compound is limited in the search results, we can estimate its properties based on the closely related compound 1-[2-(4-methylphenyl)ethenyl]naphthalene :

PropertyEstimated ValueBasis
Physical StateSolid at room temperatureBased on similar aromatic compounds
AppearanceColorless to pale yellow crystalline solidBased on similar naphthalene derivatives
Density~1.1 g/cm³Based on 1-[2-(4-methylphenyl)ethenyl]naphthalene (1.095 g/cm³)
Boiling Point~400-405°C at 760 mmHgComparable to 1-[2-(4-methylphenyl)ethenyl]naphthalene (402.794°C)
Flash Point~190°CBased on 1-[2-(4-methylphenyl)ethenyl]naphthalene (190.843°C)
Log P~3.7-4.3Based on similar naphthalene derivatives with extended conjugation

Electronic and Spectroscopic Properties

The extended π-conjugation in 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely result in distinctive spectroscopic properties:

  • UV-Visible absorption: Expected to show strong absorption bands in the UV region with possible extension into the visible region due to the extended conjugation.

  • Fluorescence: Likely to exhibit fluorescence properties similar to other vinyl-substituted naphthalenes.

  • NMR characteristics: The vinyl protons would show distinctive coupling patterns, while the aromatic regions would display complex splitting patterns characteristic of both naphthalene and p-tolyl systems.

YieldReference
~62%Karatsu et al., Bulletin of the Chemical Society of Japan, 1991
~11%Wang et al., Tetrahedron, 2008
~7%Unreferenced in search results

These varied yields suggest that synthetic efficiency is highly dependent on specific reaction conditions and methodologies.

Chemical Reactivity and Transformations

The chemical reactivity of 2-[2-(4-Methylphenyl)vinyl]naphthalene would be influenced by its extended π-conjugated system and the presence of both naphthalene and p-tolyl aromatic rings.

Predicted Reaction Pathways

  • Addition reactions across the vinyl double bond (hydrogenation, halogenation, etc.)

  • Electrophilic aromatic substitution on either aromatic ring

  • Photochemical reactions including potential [2+2] cycloadditions

  • Oxidation of the benzylic methyl group

Similar vinyl-substituted naphthalenes like 2-vinylnaphthalene are known to participate in various polymerization reactions, suggesting that 2-[2-(4-Methylphenyl)vinyl]naphthalene might also serve as a monomer for specialized polymers with extended conjugation .

Applications and Research Significance

Research Context

The investigation of compounds like 2-[2-(4-Methylphenyl)vinyl]naphthalene contributes to fundamental understanding of structure-property relationships in conjugated systems. While 2-vinylnaphthalene is described as "a colorless liquid with a sweet, floral odor and is used in the production of plastics and resins" , the addition of the p-tolyl group in 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely modify these properties significantly.

Structural Analysis and Characterization

NMR Spectroscopy

The proton NMR spectrum of 2-[2-(4-Methylphenyl)vinyl]naphthalene would likely show distinctive patterns:

  • A singlet at approximately δ 2.3-2.4 ppm for the methyl group on the p-tolyl ring

  • Complex multiplets between δ 7.0-8.0 ppm for the aromatic protons of both ring systems

  • A characteristic pattern for the vinyl protons, typically appearing as a pair of doublets with a trans coupling constant of approximately 16 Hz for the E-isomer

Infrared Spectroscopy

Key IR absorptions would likely include:

  • C=C stretching of the vinyl group (~1630-1650 cm⁻¹)

  • Aromatic C=C stretching (~1600, 1580, 1500, 1450 cm⁻¹)

  • Aromatic C-H stretching (~3030-3080 cm⁻¹)

  • Methyl C-H stretching (~2920-2960 cm⁻¹)

Computational Parameters

By comparison with the related 1-[2-(4-methylphenyl)ethenyl]naphthalene , several computational parameters can be estimated:

ParameterEstimated Value
LogP~3.8-4.3 (consensus LogP for similar structure: 3.72)
Topological Polar Surface Area (TPSA)~0 Ų (similar to related structure)
H-bond acceptors0
H-bond donors0
Number of rotatable bonds2-3
Molar Refractivity~55-60 (related structure: 54.04)
PropertyPredictionBasis
GI AbsorptionLowBased on high LogP and molecular weight
Blood-Brain Barrier PermeabilityPositiveBased on lipophilicity and molecular size
P-glycoprotein SubstrateNegativeBased on structural features
CYP InhibitionLikely negative for major isoformsBased on similar structures
Skin Permeation (Log Kp)~-4.2 cm/sBased on similar compounds

Future Research Directions

Synthetic Methodology Development

Development of efficient and stereoselective synthetic routes to 2-[2-(4-Methylphenyl)vinyl]naphthalene remains an area for further research. The photoredox-catalyzed approach mentioned in search result suggests potential for new synthetic methodologies.

Structure-Property Relationships

Comparative studies between 2-[2-(4-Methylphenyl)vinyl]naphthalene and its isomeric 1-substituted counterpart could provide valuable insights into how substitution position affects physical, optical, and electronic properties.

Materials Science Applications

Investigation of this compound in the context of organic electronic materials, including potential polymerization and copolymerization studies, could lead to materials with unique properties.

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